
1-(5-Phenylpyrrolidin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenylpyrrolidin-3-YL)ethanone is a chemical compound that features a pyrrolidine ring substituted with a phenyl group at the 5-position and an ethanone group at the 1-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their versatile pharmacological properties .
Méthodes De Préparation
The synthesis of 1-(5-Phenylpyrrolidin-3-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-phenylpyrrolidine with ethanoyl chloride under anhydrous conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Analyse Des Réactions Chimiques
1-(5-Phenylpyrrolidin-3-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates and yields .
Applications De Recherche Scientifique
1-(5-Phenylpyrrolidin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(5-Phenylpyrrolidin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to active sites of target proteins, influencing their function .
Comparaison Avec Des Composés Similaires
1-(5-Phenylpyrrolidin-3-YL)ethanone can be compared with other pyrrolidine derivatives such as:
1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a similar structure but features a methoxy group, which can alter its pharmacological properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Although structurally different, this compound shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(5-phenylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |
Clé InChI |
UZZUTAXAJMAMBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(NC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)
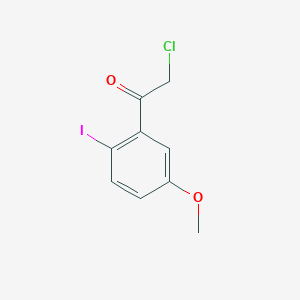
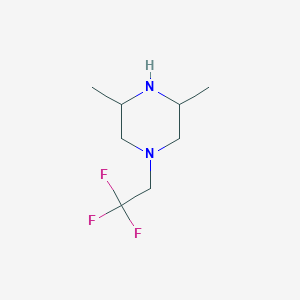
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)


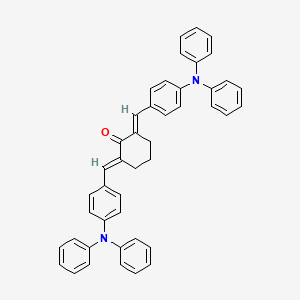

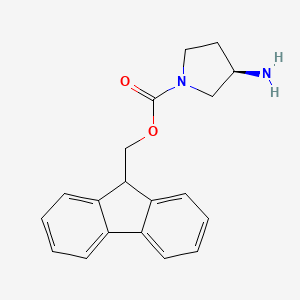



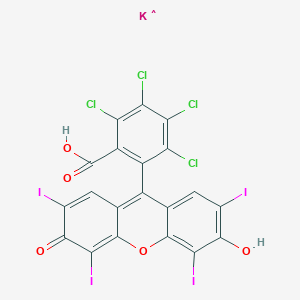
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
